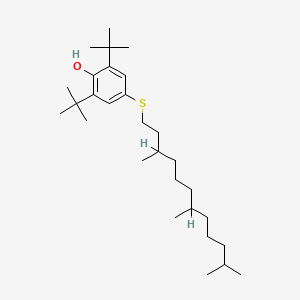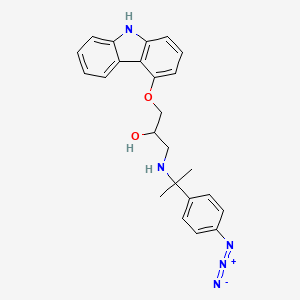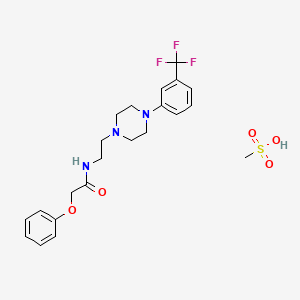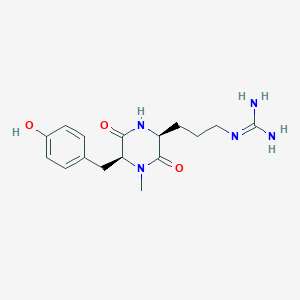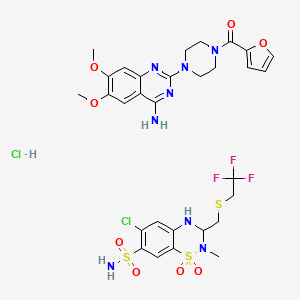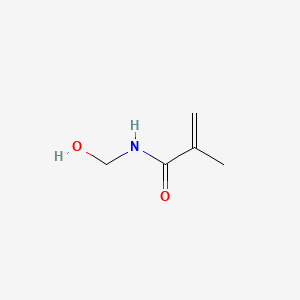
N-methylolmethacrylamide
Overview
Description
N-methylolmethacrylamide is an organic compound with the molecular formula C5H9NO2. It is a derivative of methacrylamide, where a hydroxymethyl group is attached to the nitrogen atom. This compound is known for its applications in polymer chemistry, particularly in the production of cross-linked polymers and resins.
Mechanism of Action
Mode of Action
It’s important to note that the interaction of this compound with its potential targets and the resulting changes are currently unknown .
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time . .
Result of Action
It has been noted that the vapor or mist of this compound is irritating to the skin, eyes, mucous membranes, and upper respiratory tract . Compounds of this class cause peripheral neuropathies, paresthesias, weakness in lower limbs, and bluish, sweaty cold hands with erythema and peeling of the palms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-methylolmethacrylamide, it is known to be combustible and may polymerize due to heating and under the influence of acids . The substance may polymerize under the influence of light . It is also noted that this chemical is toxic to aquatic life .
Biochemical Analysis
Biochemical Properties
N-Methylolmethacrylamide plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive hydroxymethyl group. This interaction can lead to the modification of enzyme activity, protein structure, and function. For example, this compound can form crosslinks with amino groups in proteins, leading to changes in protein conformation and activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways. This compound has also been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can impact cellular metabolism by modifying the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through covalent interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing tissue repair and regeneration. At high doses, this compound can exhibit toxic effects, including tissue damage and inflammation . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, contributing to the compound’s overall biochemical effects . Additionally, this compound can influence metabolic flux and metabolite levels by modifying the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The localization of this compound within these compartments can impact its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylolmethacrylamide can be synthesized through the reaction of methacrylamide with formaldehyde. The reaction typically occurs in an aqueous medium under acidic or basic conditions. The general reaction is as follows: [ \text{Methacrylamide} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of anionic and non-ionic emulsifiers, crosslinking agents, and controlled reaction conditions. The process includes pre-emulsification, followed by the addition of reducing and oxidizing agents, and maintaining the reaction temperature to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-methylolmethacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical mechanisms to form polymers and copolymers.
Cross-linking: It acts as a cross-linking agent in polymer matrices, enhancing the mechanical properties and stability of the resulting materials.
Common Reagents and Conditions
Initiators: Ammonium persulfate is commonly used as an initiator in the polymerization of this compound.
Solvents: Dimethyl sulfoxide and N-methyl-2-pyrrolidone are used as solvents in the polymerization process.
Major Products Formed
The major products formed from the reactions of this compound include cross-linked polymers and copolymers, which are used in various industrial applications .
Scientific Research Applications
N-methylolmethacrylamide has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used in the synthesis of cross-linked polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine: It is used in the development of hydrogels for drug delivery systems and tissue engineering.
Industrial Applications: It is employed in the production of water-resistant coatings and adhesives, as well as in the textile industry for fabric finishing.
Comparison with Similar Compounds
Similar Compounds
N-methylolacrylamide: Similar to N-methylolmethacrylamide but derived from acrylamide instead of methacrylamide.
N-methylolacrylamide: Used in similar applications but has different reactivity and properties due to the presence of the acrylamide group.
Uniqueness
This compound is unique in its ability to provide enhanced cross-linking properties compared to its analogs. Its structure allows for more efficient formation of cross-linked networks, making it particularly valuable in applications requiring high mechanical strength and stability .
Properties
IUPAC Name |
N-(hydroxymethyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(2)5(8)6-3-7/h7H,1,3H2,2H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTMQTKDNSEIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26587-87-1 | |
| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26587-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2027335 | |
| Record name | Methylolmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
923-02-4 | |
| Record name | Methylolmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylolmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methylolmethacrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenamide, N-(hydroxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylolmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(hydroxymethyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLOLMETHACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BO2025ITR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: NMMA is primarily investigated for its ability to enhance the properties of materials, particularly textiles like cotton fabric. [, , , , ] It acts as a crosslinking agent, forming a network polymer within the material's structure, leading to improved resilience, strength, and abrasion resistance. [, , , ]
ANone: While both NMMA and NMA enhance textile properties, research suggests that NMMA imparts superior retention of strength and abrasion resistance in cotton fabrics. [, ] This difference is attributed to the presence of an α-methyl substituent in NMMA, which influences the composition of reagent residues in the treated cotton and results in a lower degree of covalent crosslinking. []
ANone: Cure conditions significantly impact the performance of NMMA-treated cotton. Curing in a nitrogen atmosphere, compared to air, generally improves the retention of strength and abrasion resistance for both NMMA and NMA-treated fabrics. []
ANone: Research indicates potential applications of NMMA in:
- Wood Impregnation: NMMA can be used as an initiating agent in the impregnation of wood with styrene monomer. This process enhances the wood's resistance to termite attacks. []
- Microsphere Preparation: NMMA serves as a crosslinking agent in the production of swellable microspheres. []
- Dentin Primers: Studies explore the use of NMMA in dentin primers to improve the adhesion of resin composites in dental applications. [, , , ]
ANone: The provided research abstracts do not include specific details on the spectroscopic characterization of NMMA.
ANone: While the research highlights the importance of cure conditions for NMMA-treated materials, specific information regarding the compound's stability under various storage conditions is not detailed in the abstracts.
ANone: The provided research abstracts do not provide information on the environmental impact or degradation pathways of NMMA.
ANone: The research primarily focuses on the immediate performance enhancements provided by NMMA treatment. Long-term effects, such as durability after repeated use or potential leaching of the compound, are not addressed in the abstracts.
ANone: Yes, the research mentions several alternative compounds used for durable press finishes in textiles, including dimethylolethyleneurea (DMEU) and dimethyloldihydroxyethyleneurea (DMDHEU). [] The study on wood impregnation also mentions using untreated wood as a control. []
ANone: While the research notes the interaction of NMMA with cotton and its role as a crosslinking agent, it doesn't delve into the specific kinetic features or detailed reaction mechanisms involved. [, ]
ANone: The provided research abstracts do not discuss any computational chemistry or modeling studies related to NMMA.
ANone: While one study mentions NMMA's use in dentin primers for dental applications, the provided research abstracts do not directly address the compound's toxicity or safety profile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
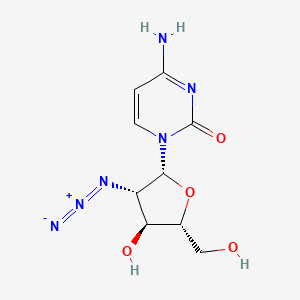
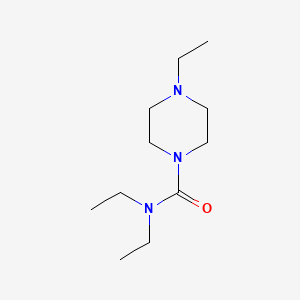
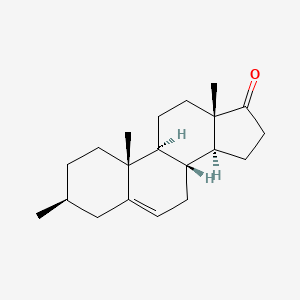
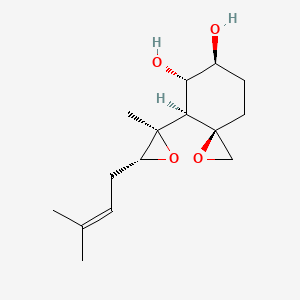
![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)
![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)
![1-[6-[5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1220122.png)
